Magnesium mandelate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

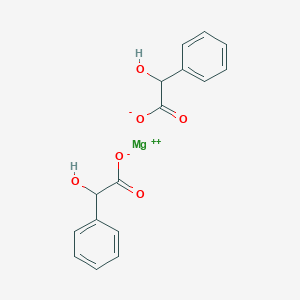

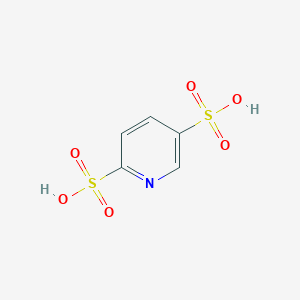

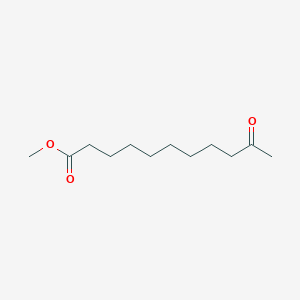

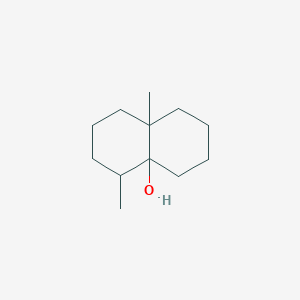

Magnesium mandelate is a compound with the molecular formula C16H14MgO6 . It is a mononuclear magnesium complex, where hexacoordinate magnesium atoms are chelated by two mandelate anions through one of their carboxylate oxygen atoms and the alcoholic hydroxyl group .

Synthesis Analysis

This compound and other alkaline earth, alkali, and zinc mandelates have been prepared from the parent mandelic acid and equivalent quantities (1:1 / 2:1) of the corresponding metal hydroxides in water . The products obtained from the aqueous solutions are colorless and polycrystalline .Molecular Structure Analysis

The crystal and molecular structure of this compound has been determined by single crystal X-ray diffraction methods . The lattice contains isolated complexes with hexacoordinate magnesium atoms chelated by two mandelate anions through one of their carboxylate oxygen atoms and the alcoholic hydroxyl group .Applications De Recherche Scientifique

Drug Formulation and Pharmaceutical Applications : Magnesium Bis[D(-)-Mandelate] Dihydrate has been identified for its potential as a magnesium and/or mandelate drug due to its stability and non-hygroscopic properties (Schmidt, Schier, & Schmidbaur, 1998). Magnesium mandelate has been used as a urinary antiseptic, with its pharmacokinetic properties indicating different pharmacodynamic effects based on the anions attached to magnesium (Ranade & Somberg, 2001).

Health and Disease : Magnesium is crucial in over 600 enzymatic reactions, including energy metabolism and protein synthesis. Its supplementation has shown benefits in various clinical situations like preeclampsia, migraine, depression, coronary artery disease, and asthma (de Baaij, Hoenderop, & Bindels, 2015).

Orthopedic Applications : Magnesium-based biomaterials, including this compound, have emerged as promising agents for bone repair and regeneration due to their excellent biocompatibility, biodegradability, and osteopromotive properties (Zhou et al., 2021). Magnesium Oxide (MgO) nanoparticles have been shown to enhance osteoblast adhesion and proliferation in bone tissue engineering applications (Hickey, Ercan, Sun, & Webster, 2015).

Impact on the Immune System : Magnesium, including forms like this compound, has a strong relationship with the immune system, affecting both innate and acquired immune responses. Its role in dietary Mg and inflammation has been explored, suggesting its importance in a balanced Mg homeostasis (Tam, Gómez, González-Gross, & Marcos, 2003).

Biodegradable Materials and Coatings : this compound is part of the research into biodegradable magnesium alloys, particularly in the development of polymeric coatings to enhance corrosion resistance and biocompatibility in biomedical applications (Li et al., 2018).

Orientations Futures

Future research directions could involve further exploration of the coordination chemistry of bio-relevant magnesium complexes, given that magnesium plays a crucial role in numerous metabolic functions and is increasingly linked to chronic disease due to magnesium deficiency . Additionally, the development of new magnesium materials for use in various applications, such as aerial vehicles, could be a promising area of future research .

Propriétés

Numéro CAS |

18937-33-2 |

|---|---|

Formule moléculaire |

C16H14MgO6 |

Poids moléculaire |

326.58 g/mol |

Nom IUPAC |

magnesium;2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/2C8H8O3.Mg/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2 |

Clé InChI |

RPONRISSUINNRF-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Mg+2] |

SMILES canonique |

C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Mg+2] |

| 18937-33-2 6787-77-5 |

|

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)